molecular formula C20H15ClN6O4S B11690506 (4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11690506
M. Wt: 470.9 g/mol
InChI Key: GGYQSXRWGKIAGL-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-Chloro-4-nitrophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazolone core, a thiazole ring, and a nitrophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-Chloro-4-nitrophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.

    Introduction of the Thiazole Ring: The pyrazolone intermediate is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst, such as acetic acid, to form the thiazole-substituted pyrazolone.

    Formation of the Hydrazone: The final step involves the condensation of the thiazole-substituted pyrazolone with 2-chloro-4-nitrobenzaldehyde in the presence of a base, such as sodium acetate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening for catalyst and solvent selection.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-Chloro-4-nitrophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole rings, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenyl and thiazole rings.

    Reduction: Amino-substituted derivatives.

    Substitution: Nucleophile-substituted derivatives at the chloro position.

Scientific Research Applications

(4E)-4-[2-(2-Chloro-4-nitrophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-Chloro-4-nitrophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to anticancer effects.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[2-(2-Chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • **(4E)-4-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The presence of both the chloro and nitro groups in (4E)-4-[2-(2-Chloro-4-nitrophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical reactivity and biological activity compared to similar compounds. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C20H15ClN6O4S

Molecular Weight

470.9 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H15ClN6O4S/c1-11-18(24-23-16-8-5-13(27(29)30)9-15(16)21)19(28)26(25-11)20-22-17(10-32-20)12-3-6-14(31-2)7-4-12/h3-10,25H,1-2H3

InChI Key

GGYQSXRWGKIAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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